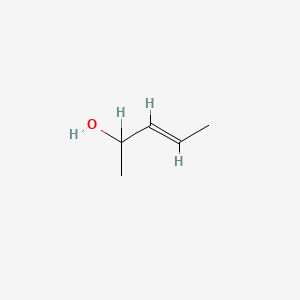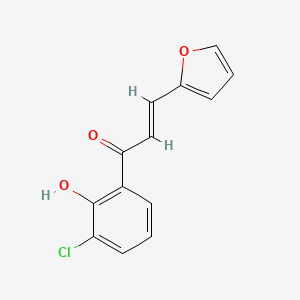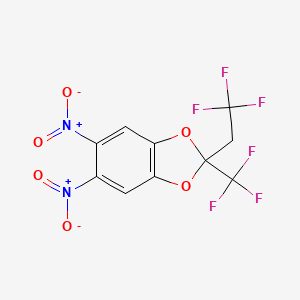
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole
描述
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole (DNTB) is a compound of interest in the fields of organic synthesis, medicinal chemistry, and materials science. It is an important intermediate in the synthesis of various heterocyclic compounds and has been used in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. DNTB has also been used in the development of materials for applications in electronics and photonics. In addition, DNTB has been studied for its potential biological activity, including its ability to act as an inhibitor of enzymes, and its biochemical and physiological effects.
科学研究应用
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, including benzodioxole derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole has also been used in the development of materials for applications in electronics and photonics. In addition, 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole has been studied for its potential biological activity, including its ability to act as an inhibitor of enzymes, and its biochemical and physiological effects.
作用机制
The mechanism of action of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole is not yet fully understood. However, it is believed that 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole acts as an inhibitor of enzymes, likely by binding to the active site of the enzyme and blocking its catalytic activity. It is also believed that 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole may act as an allosteric inhibitor, by binding to an allosteric site on the enzyme and altering its conformation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole have not yet been fully elucidated. However, it has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. It has also been shown to have anti-inflammatory and anti-cancer activities in cell culture studies, and to modulate the activity of several neurotransmitter systems in animal models.
实验室实验的优点和局限性
The advantages of using 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole in laboratory experiments include its high purity, ease of synthesis, and low cost. It is also a relatively stable compound, which makes it suitable for use in a variety of experiments. The main limitation of using 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole in laboratory experiments is its potential toxicity. It is important to use the compound in a well-ventilated area and to wear protective clothing and equipment when handling it.
未来方向
There are several potential future directions for the use of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole. These include further study of its mechanism of action, its potential biological activities, and its potential applications in materials science and electronics. Additionally, further research is needed to understand the potential toxicity of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole and to develop safer and more efficient methods for its synthesis. Finally, further studies are needed to explore the potential of 5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole as an inhibitor of enzymes, and its potential to modulate the activity of neurotransmitter systems.
属性
IUPAC Name |
5,6-dinitro-2-(2,2,2-trifluoroethyl)-2-(trifluoromethyl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4F6N2O6/c11-9(12,13)3-8(10(14,15)16)23-6-1-4(17(19)20)5(18(21)22)2-7(6)24-8/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBDOKYQGUAVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1OC(O2)(CC(F)(F)F)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dinitro-2-(2,2,2-trifluoroethyl)-2-trifluoromethyl-1,3-benzodioxole | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

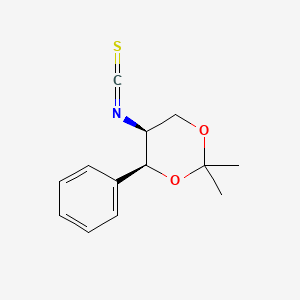

![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)
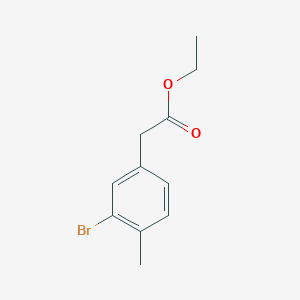
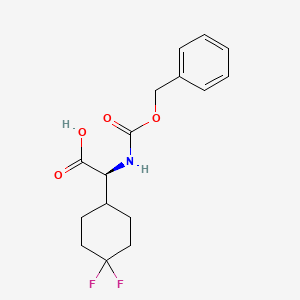
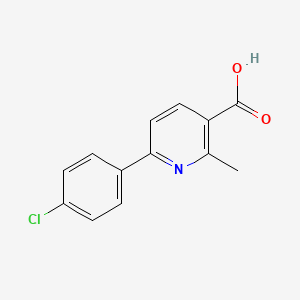
![[2-Phenyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]methanol](/img/structure/B6325309.png)
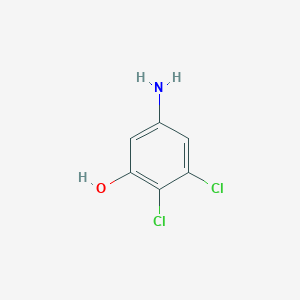
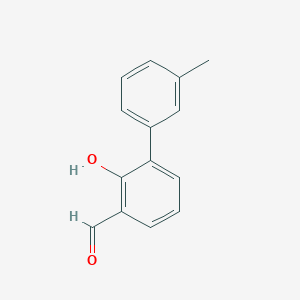

![2,6-Bis-[1-(2-methylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6325365.png)

